molecular formula C18H25D3O2 B1165198 5α-Estran-3β-ol-17-one-d3

5α-Estran-3β-ol-17-one-d3

Cat. No.: B1165198
M. Wt: 279.43
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Biological Sciences

Stable isotope labeling is a technique that involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes. ontosight.ai Common stable isotopes used in biological research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. ontosight.ai

The significance of this technique lies in its ability to act as a tracer within biological systems. silantes.comsilantes.com Since the labeled molecules behave identically to their natural forms, they can be introduced into cells, tissues, or whole organisms to follow their metabolic fate without perturbing the system under study. ontosight.aidiagnosticsworldnews.com This allows researchers to track the intricate pathways of metabolism, quantify the rates of biochemical reactions, and elucidate the mechanisms of drug action. ontosight.aidiagnosticsworldnews.com The distinct mass of the labeled compounds enables their detection and quantification using highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com

Overview of 5α-Estran-3β-ol-17-one-d3 as a Key Isotopic Standard

5α-Estran-3β-ol-17-one-d3 is a deuterated form of 19-norepiandrosterone, a metabolite of nandrolone (B1676933). steraloids.comhelsinki.fi The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. This specific isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses. medchemexpress.com In such applications, a known quantity of the deuterated standard is added to a biological sample. Because the standard and the natural (unlabeled) analyte behave almost identically during sample preparation and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the standard. This allows for highly accurate quantification of the endogenous compound.

Historical Context of Deuterated Steroids in Analytical and Metabolic Studies

The use of deuterated compounds in scientific research dates back to the discovery of deuterium by Harold Urey in 1931. wikipedia.org By the 1930s, researchers had begun to use deuterium-labeled precursors to study sterol metabolism. nih.gov However, it was the advent of combined chromatography and mass spectrometry in the 1960s that truly unlocked the potential of deuterated steroids in biological analysis. nih.gov Early studies focused on elucidating the structures of steroids and their metabolic pathways. nih.govbioscientifica.com

The 1970s saw the first patents for deuterated molecules, marking a growing interest in their potential therapeutic applications. wikipedia.orgnih.gov Over the decades, the applications of deuterated steroids have expanded significantly, from their use in fundamental metabolic research to their crucial role as internal standards in clinical diagnostics and doping control. bioscientifica.comnih.gov The development of increasingly sophisticated analytical instrumentation has further enhanced the precision and sensitivity of studies employing these labeled compounds. nih.gov

Properties

Molecular Formula

C18H25D3O2

Molecular Weight

279.43

Origin of Product

United States

Chemical Profile of 5α Estran 3β Ol 17 One D3

Chemical Structure and Isotopic Labeling

The chemical structure of 5α-Estran-3β-ol-17-one-d3 is based on the estrane (B1239764) steroid nucleus. It is a derivative of 5α-estran-3β-ol-17-one, where three hydrogen atoms have been strategically replaced with deuterium (B1214612). The precise location of the deuterium atoms is critical for its function as a stable internal standard, ensuring that it does not interfere with the fragmentation pattern of the unlabeled analyte during mass spectrometric analysis.

Physical and Chemical Properties

The physical and chemical properties of 5α-Estran-3β-ol-17-one-d3 are very similar to its non-deuterated analog, with the primary difference being its molecular weight.

Table 1: Chemical and Physical Properties of 5α-Estran-3β-ol-17-one and its d3 Analog

Property5α-Estran-3β-ol-17-one5α-Estran-3β-ol-17-one-d3
Chemical Formula C₁₈H₂₈O₂C₁₈H₂₅D₃O₂
Molecular Weight 276.41 g/mol steraloids.com279.43 g/mol invivochem.cn
Appearance Solid invivochem.cnSolid invivochem.cn
Melting Point 183-184.5 °C steraloids.comNot available
CAS Number 33036-33-8 steraloids.comNot available

Synthesis and Manufacturing

General Methodologies for Deuterium (B1214612) Labeling of Steroids

Several general methods are employed for introducing deuterium into steroid molecules. One common approach involves the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to reduce a ketone functional group. scilit.comnih.gov Another method is base-catalyzed exchange in the presence of deuterium oxide (D₂O), which can replace hydrogens on carbon atoms adjacent to a carbonyl group. nih.gov More complex strategies can involve the synthesis of deuterated building blocks that are then used to construct the steroid skeleton. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Specific Synthesis Routes for 5α-Estran-3β-ol-17-one-d3

While the specific, proprietary synthesis route for commercially available 5α-Estran-3β-ol-17-one-d3 may not be publicly disclosed, it likely involves a combination of the general methodologies described above. For instance, a plausible route could start with a precursor steroid containing a ketone at the 17-position and another functional group at the 3-position that can be converted to a hydroxyl group. Deuterium could be introduced at specific positions through a series of protection, reduction, and deprotection steps. The stereochemistry at the 3 and 5 positions (3β and 5α) is crucial and is controlled by the choice of reagents and reaction conditions.

Analytical Applications

Use in Mass Spectrometry (MS) as an Internal Standard

In quantitative mass spectrometry, an internal standard is essential for correcting for variations in sample preparation, injection volume, and instrument response. nih.gov 5α-Estran-3β-ol-17-one-d3 is an ideal internal standard for the analysis of its unlabeled counterpart and other structurally related steroids. medchemexpress.com Its key advantages include:

Co-elution: It has nearly identical chromatographic retention times to the analyte.

Similar Ionization Efficiency: It ionizes with similar efficiency in the mass spectrometer source.

Distinct Mass-to-Charge Ratio: Its higher mass allows it to be distinguished from the analyte.

Tracing of Metabolite Formation and Transformation in Biological Systems

Application in Chromatographic Techniques (GC-MS, LC-MS)

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of steroids in complex biological matrices.

GC-MS: In GC-MS, steroids are often derivatized to increase their volatility and thermal stability. The use of a deuterated internal standard like 5α-Estran-3β-ol-17-one-d3 is critical for accurate quantification in these methods. acs.org

LC-MS: LC-MS has become the preferred method for steroid analysis due to its ability to analyze underivatized and conjugated steroids. helsinki.fi In LC-MS/MS, specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard, providing a high degree of selectivity and sensitivity. nih.gov

Table 2: Summary of

Analytical TechniqueRole of 5α-Estran-3β-ol-17-one-d3Research Area
GC-MS Internal StandardMetabolomics, Clinical Chemistry, Doping Control
LC-MS/MS Internal StandardPharmacokinetics, Endocrinology, Environmental Analysis

Role in Metabolic Research

Tracing Metabolic Pathways of Endogenous Steroids

By administering a deuterated steroid and analyzing the isotopic composition of its metabolites, researchers can trace its conversion through various enzymatic reactions in the body. nih.gov This approach provides direct evidence for metabolic pathways and can help identify previously unknown metabolites. nih.gov For example, studies using deuterium-labeled steroids have been instrumental in understanding the metabolism of progesterone (B1679170) and other steroid hormones. nih.gov

Identification of Urinary Marker Metabolites for Nandrolone (B1676933) Abuse

Investigating Drug Metabolism and Pharmacokinetics

In drug development, understanding the metabolism and pharmacokinetics of a new drug is crucial. Deuterated versions of drug candidates can be used in "microdosing" studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug in humans without administering a pharmacologically active dose. nih.gov While 5α-Estran-3β-ol-17-one-d3 itself is not a therapeutic agent, the principles of its use in metabolic studies are directly applicable to pharmaceutical research. wikipedia.org

Broader Research Applications

Applications in Clinical Diagnostics

In clinical laboratories, accurate measurement of steroid hormone levels is essential for diagnosing and managing a wide range of endocrine disorders. Isotope dilution mass spectrometry, using deuterated internal standards like 5α-Estran-3β-ol-17-one-d3, is considered the gold standard for steroid hormone analysis due to its high accuracy and precision. diagnosticsworldnews.com

Use in Doping Control and Forensic Science

The detection of synthetic anabolic steroids and their metabolites in athletes' urine is a critical aspect of anti-doping programs. The methods used for this purpose rely heavily on GC-MS and LC-MS with deuterated internal standards to ensure the reliability and defensibility of the results. 5α-Estran-3β-ol-17-one-d3 serves as an internal standard for the detection of nandrolone (B1676933) abuse. helsinki.fi

Environmental and Ecological Studies

Steroid hormones are now recognized as environmental contaminants that can have significant effects on wildlife. Deuterated steroids can be used as tracers to study the fate and transport of these contaminants in the environment and their uptake and metabolism in various organisms. silantes.com

Q & A

Q. How should researchers report 5α-Estran-3β-ol-17-one-d3 data to comply with anti-doping forensic guidelines?

  • Methodological Answer : Follow the World Anti-Doping Agency (WADA) technical documents (e.g., TD2021MRPL) for metabolite reporting. Include IRMS δ-values, phase-II conjugate profiles, and batch-specific COAs. Raw data (e.g., chromatograms, mass spectra) must be archived for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.